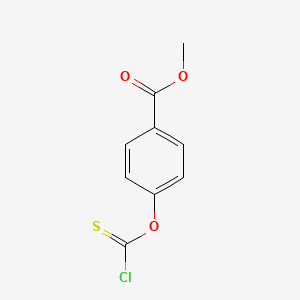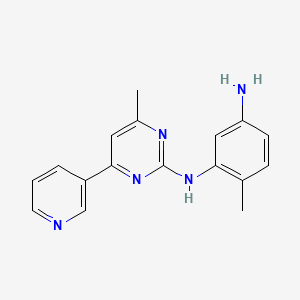
N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring both pyridine and pyrimidine rings, suggests potential for interesting chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-5-aminobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with guanidine or a similar reagent under acidic or basic conditions to yield the desired pyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines or reducing double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of pyrimidine and pyridine are often explored for their therapeutic potential. This compound could be studied for its efficacy in treating various diseases, such as cancer, infections, or neurological disorders.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers, dyes, or catalysts. Its chemical properties could be harnessed to improve the performance and functionality of these materials.
作用机制
The mechanism of action of N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(2-Methyl-5-aminophenyl)-4-(pyridin-2-yl)-6-methyl-2-pyrimidineamine: A similar compound with a pyridine ring at a different position.
N-(2-Methyl-5-aminophenyl)-4-(pyridin-4-yl)-6-methyl-2-pyrimidineamine: Another isomer with the pyridine ring at the 4-position.
N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-ethyl-2-pyrimidineamine: A derivative with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine lies in its specific arrangement of functional groups and rings. This arrangement can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C17H17N5 |
|---|---|
分子量 |
291.35 g/mol |
IUPAC 名称 |
4-methyl-3-N-(4-methyl-6-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C17H17N5/c1-11-5-6-14(18)9-15(11)21-17-20-12(2)8-16(22-17)13-4-3-7-19-10-13/h3-10H,18H2,1-2H3,(H,20,21,22) |
InChI 键 |
PRKXDHJZVBTWGA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N)NC2=NC(=CC(=N2)C3=CN=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
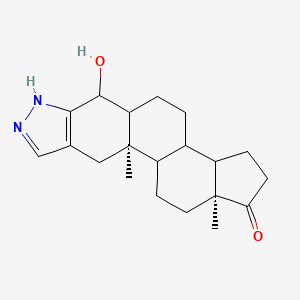
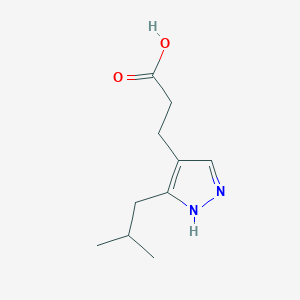
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
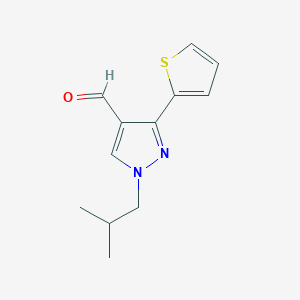
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
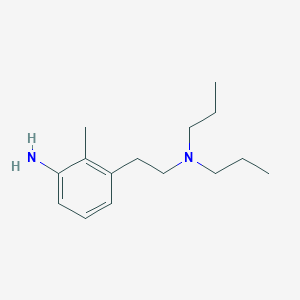
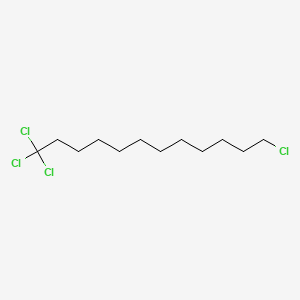
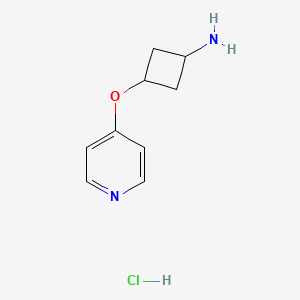
![trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13445431.png)


